molecular formula C7H13N3S B12959519 4-(Hydrazinylmethyl)-2-isopropylthiazole

4-(Hydrazinylmethyl)-2-isopropylthiazole

Cat. No.: B12959519
M. Wt: 171.27 g/mol
InChI Key: JMPWWTVGISDSOQ-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-isopropylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydrazinylmethyl group and an isopropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of thiazole derivatives with hydrazine derivatives. One common method includes the reaction of 2-isopropylthiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-isopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Hydrazinylmethyl)-2-isopropylthiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-isopropylthiazole is not fully understood but is believed to involve interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)thiazole: Lacks the isopropyl group, which may affect its reactivity and bioactivity.

    2-Isopropylthiazole: Lacks the hydrazinylmethyl group, which may reduce its potential for forming hydrogen bonds and interacting with biological targets.

    Thiazole: The simplest member of the thiazole family, lacking both the hydrazinylmethyl and isopropyl groups.

Uniqueness

4-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of both the hydrazinylmethyl and isopropyl groups, which may enhance its reactivity and bioactivity compared to simpler thiazole derivatives

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methylhydrazine

InChI

InChI=1S/C7H13N3S/c1-5(2)7-10-6(3-9-8)4-11-7/h4-5,9H,3,8H2,1-2H3

InChI Key

JMPWWTVGISDSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CNN

Origin of Product

United States

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